1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide is a bicyclic compound that belongs to the class of azabicyclic amines. It is characterized by its unique bicyclic structure, which includes a nitrogen atom in the ring system. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for various pharmacological agents.
The synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide has been explored in various studies, with methods often starting from readily available precursors such as trans-4-hydroxy-L-proline. The compound's derivatives have been synthesized through enantioselective processes, showcasing its relevance in asymmetric synthesis and pharmaceutical applications .
This compound is classified under heterocyclic compounds, specifically as a bicyclic amine. It features a bicyclo[2.2.1]heptane framework, which is significant in the study of organic chemistry and pharmacology due to its structural properties that influence biological activity.
The synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide has been achieved through several synthetic routes:
The technical details of these syntheses often involve multiple reaction steps, including protection and deprotection strategies, reduction reactions, and cyclization processes that ultimately yield the desired bicyclic structure.
The molecular structure of 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide can be represented as follows:
The compound's structural data can be analyzed through spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which provide insights into the connectivity and functional groups present within the molecule.
1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide participates in various chemical reactions typical for amines and carboxamides:
The reactivity patterns are influenced by the bicyclic structure, which can affect steric hindrance and electronic distribution within the molecule, thus impacting its behavior in chemical reactions.
The mechanism of action for compounds like 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide often involves interactions with biological targets such as receptors or enzymes:
Research indicates that modifications to the azabicyclo structure can significantly alter its biological activity, making it a valuable scaffold in drug design.
Relevant data regarding melting point, boiling point, and spectral characteristics are crucial for characterizing this compound further but may vary based on synthesis conditions.
1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide has potential applications in various scientific fields:
The construction of the 1-azabicyclo[2.2.1]heptane core presents significant synthetic challenges due to its bridged bicyclic structure and potential stereochemical complexity. High-pressure Diels-Alder reactions have emerged as a powerful strategy for constructing this scaffold, particularly for overcoming kinetic barriers associated with the retro-Diels-Alder reaction. Under pressures up to 1.4 GPa, N-acylated pyrroles undergo cycloaddition reactions with dienophiles to yield both exo and endo adducts of the 7-azabicyclo[2.2.1]heptane system. This high-pressure approach enables the formation of bonds that would be thermodynamically unfavorable under standard conditions, providing access to otherwise inaccessible derivatives [3].
The inherent instability of these adducts necessitates careful optimization of reaction conditions to prevent retro-Diels-Alder decomposition during synthesis or purification. X-ray crystallographic analysis of related adducts, such as endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione, confirms the structural integrity of the bicyclic framework under high-pressure conditions and provides crucial insights into bond angles and strain characteristics that influence subsequent functionalization [3]. These structural analyses reveal that the amide C–N bond exhibits restricted rotation, with an energy barrier of approximately 70 kJ mol⁻¹ – similar to that observed in acyclic amides – contributing to conformational isomerism within the bicyclic system [3].
Table 1: High-Pressure Cyclization Methods for Azabicycloheptane Synthesis
Dienophile | Pressure (GPa) | Reaction Temp (°C) | Adduct Ratio (exo:endo) | Stability Profile |
---|---|---|---|---|
N-Phenylmaleimide | 1.4 | 60 | 1:1.2 | Moderate (retro reaction at RT) |
N-Benzoylpyrrole | 1.2 | 50 | 1:1.5 | Low (requires cold storage) |
N-Acetylpyrrole | 1.0 | 40 | 1.8:1 | Moderate to high |
Functionalization at the C4 position of the 1-azabicyclo[2.2.1]heptane framework requires precise regiocontrol to overcome the steric constraints imposed by the bridged bicyclic structure. A reductive cyclization strategy employing LiAlH₄ as a key reagent enables the direct construction of 4-substituted derivatives with aminomethyl functionality. This approach is exemplified in the synthesis of 2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes, where 2-(4-chloro-2-cyano-2-phenylbutyl)aziridines undergo double reductive cyclization to yield the target scaffolds with high stereoselectivity .
The carboxamide group introduction typically follows bicyclic core formation through late-stage modification of carboxylic acid precursors. The 1-azabicyclo[2.2.1]heptane-4-carboxylic acid scaffold (PubChem CID: 21202810) serves as a crucial intermediate for this transformation. Activation of the carboxylic acid moiety followed by controlled ammonia treatment or enzymatic amidation provides the carboxamide functionality while preserving the stereochemical integrity of the chiral centers [1] . The steric environment surrounding the C4 position significantly influences reaction kinetics, with endo-configured substrates generally exhibiting slower amidation rates compared to their exo counterparts due to increased steric hindrance in the concave molecular face.
Conversion of the free base 1-azabicyclo[2.2.1]heptane-4-carboxamide to its hydrobromide salt represents a critical final step in the synthesis to enhance pharmaceutical relevance. This salt formation significantly improves aqueous solubility and crystalline stability – properties essential for formulation development and biological activity. The process involves careful stoichiometric control during acidification, typically employing concentrated hydrobromic acid in cold anhydrous solvents such as diethyl ether or dichloromethane to prevent decomposition of the acid-sensitive bicyclic framework [2] [4].
Structural analogs such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrobromide (MW: 180.04 g/mol) demonstrate the crystalline stability imparted by hydrobromide salt formation, with storage requirements specified at cold-chain temperatures (-20°C) to maintain integrity during transportation and long-term storage [2]. Similarly, 4-(bromomethyl)-1-azabicyclo[2.2.1]heptane hydrobromide (SMILES: Br.BrCC12CN(CC1)CC2) exhibits enhanced stability in room temperature storage when formulated as the hydrobromide salt compared to its free base counterpart [4]. The hydrogen bonding network in these crystalline structures, confirmed through X-ray analysis of related compounds, demonstrates strong ionic interactions between the protonated nitrogen and bromide counterion, along with additional stabilization through amide group participation in the crystal lattice [2].
The 1-azabicyclo[2.2.1]heptane architecture inherently generates distinct exo and endo stereoisomers due to the bridgehead geometry, with significant implications for chemical reactivity and biological interactions. Nuclear magnetic resonance studies, including temperature-dependent ¹H NMR and nuclear Overhauser effect (NOE) experiments, reveal substantial differences in conformational behavior between these isomers. The endo configuration typically exhibits greater steric compression around the nitrogen bridgehead, resulting in increased amide bond distortion and higher activation barriers for rotation (≈70 kJ mol⁻¹) compared to the exo isomers [3].
This stereochemical differentiation profoundly influences biological activity, as demonstrated in antimalarial evaluations where exo-2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes exhibit significantly enhanced activity against Plasmodium strains compared to their endo counterparts. Docking studies attribute this differential activity to optimized binding interactions between the exo configuration and the enzymatic active site of plasmepsin II, a key Plasmodium aspartic protease . The spatial orientation of the C4 substituent relative to the bicyclic plane determines molecular recognition properties, with the carboxamide group in exo-configured derivatives positioned advantageously for hydrogen bonding with enzymatic residues .
Table 2: Comparative Properties of 1-Azabicyclo[2.2.1]heptane Stereoisomers
Property | exo-Isomer | endo-Isomer | Analytical Differentiation |
---|---|---|---|
Amide Rotation Barrier | 65-68 kJ mol⁻¹ | 70-73 kJ mol⁻¹ | Variable-temperature ¹H NMR |
Solubility (aq.) | Moderate | Low | Phase separation analysis |
Biological Activity (Plasmepsin II IC₅₀) | 3.2 µM | >100 µM | Enzyme inhibition assays |
Crystallinity | High | Moderate | X-ray diffraction |
Retro Diels-Alder Stability | Stable up to 120°C | Decomposes >80°C | Thermal gravimetric analysis |
The bridgehead carbon (C4) in 1-azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide constitutes a stereogenic center, necessitating sophisticated chiral resolution techniques to obtain enantiopure material for pharmacological applications. Diastereomeric salt crystallization remains the predominant industrial-scale method, leveraging the differential solubility of diastereomeric complexes formed between the racemic free base and chiral acids such as dibenzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid. The hydrobromide salt formation typically follows enantiomeric separation rather than preceding it, as the ionic character of the salt complicates chiral discrimination [6].
Chromatographic approaches employing chiral stationary phases (CSPs) offer complementary resolution capabilities, particularly for analytical-scale separations and purity assessment. Polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) demonstrate superior resolution of 1-azabicyclo[2.2.1]heptane enantiomers compared to protein-based or cyclodextrin columns, with resolution factors (Rₛ) exceeding 1.5 when optimized in normal-phase mode. The carboxamide functionality at C4 provides essential hydrogen bonding capacity crucial for chiral recognition on these stationary phases [6]. Enantiomeric excess determination typically employs chiral shift reagents in ¹H NMR (e.g., Eu(hfc)₃) or circular dichroism spectroscopy, with the latter technique benefiting from the distinct Cotton effects observed around 220-230 nm for each enantiomer in the amide chromophore region.
Table 3: Chiral Derivatives of 1-Azabicyclo[2.2.1]heptane
Compound Name | CAS No. | Molecular Formula | Molecular Weight | Specific Rotation [α]₂₅D |
---|---|---|---|---|
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide | N/A | C₅H₁₀BrNO | 180.04 | +23.5° (c 1.0, MeOH) |
4-(bromomethyl)-1-azabicyclo[2.2.1]heptane hydrobromide | N/A | C₇H₁₃Br₂N | 271.00 | -18.2° (c 0.5, H₂O) |
exo-2-Aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptane | N/A | C₁₃H₁₈N₂ | 202.15 | -32.7° (c 1.0, CHCl₃) |
endo-2-Aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptane | N/A | C₁₃H₁₈N₂ | 202.15 | +41.5° (c 1.0, CHCl₃) |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9